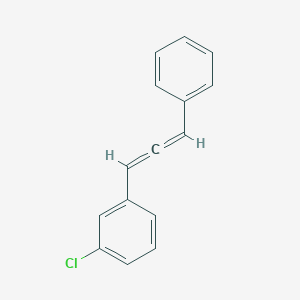
1-Chloro-3-(3-phenylpropadienyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(3-phenylpropadienyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 3-phenylpropadienyl group. This compound is part of the broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3-phenylpropadienyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 3-chloro-1-propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(3-phenylpropadienyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, such as nitration and sulfonation, to form substituted benzene derivatives.
Hydrogenation: The compound can be hydrogenated in the presence of catalysts like palladium to form saturated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) at high temperatures (above 350°C) is commonly used.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) for nitration; sulfur trioxide (SO₃) for sulfonation.
Hydrogenation: Palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Major Products:
Phenol Derivatives: Formed through nucleophilic substitution.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.
Saturated Derivatives: Formed through hydrogenation.
Scientific Research Applications
1-Chloro-3-(3-phenylpropadienyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3-phenylpropadienyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products .
Comparison with Similar Compounds
Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.
Phenylpropene: A benzene ring with a propene substituent, lacking the chlorine atom.
Cinnamyl Chloride: Similar structure but with a different position of the chlorine atom.
Uniqueness: 1-Chloro-3-(3-phenylpropadienyl)benzene is unique due to the presence of both a chlorine atom and a 3-phenylpropadienyl group.
Properties
CAS No. |
61692-99-7 |
|---|---|
Molecular Formula |
C15H11Cl |
Molecular Weight |
226.70 g/mol |
InChI |
InChI=1S/C15H11Cl/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-12H |
InChI Key |
HZVDINZVZZZSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















